molecular formula C21H17BrN2O4 B280209 2-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No. B280209
M. Wt: 441.3 g/mol
InChI Key: PKQBJOHCCVAJFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as BC-11, is a chemical compound that has been synthesized for its potential use in scientific research. BC-11 is a chromene derivative that has been found to have a variety of biochemical and physiological effects, making it an interesting compound for further study.

Mechanism of Action

The mechanism of action of 2-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, 2-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and physiological effects:
2-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, 2-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been found to inhibit the growth of cancer cells in vitro. 2-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has also been found to have neuroprotective effects, potentially making it a candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is that it has been synthesized in high yields with minimal side products, making it a relatively easy compound to work with in the laboratory. Additionally, 2-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been found to have a variety of biochemical and physiological effects, making it a versatile compound for scientific research. However, one limitation of 2-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is that its mechanism of action is not fully understood, making it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of 2-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One area of interest is in the development of 2-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 2-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile and its potential use in the treatment of various diseases. Finally, studies are needed to determine the safety and toxicity of 2-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in vivo, as well as its pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of 2-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves several steps, including the reaction of furfuryl alcohol with 3-bromobenzyl chloride to form 5-(3-bromobenzyl)furfuryl alcohol. This intermediate is then reacted with 2-hydroxy-1,4-naphthoquinone and ammonium acetate to form the final product, 2-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. The synthesis of 2-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been optimized to produce high yields of the compound with minimal side products.

Scientific Research Applications

2-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of cancer research, as 2-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been found to have antitumor activity in vitro. Additionally, 2-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

Molecular Formula

C21H17BrN2O4

Molecular Weight

441.3 g/mol

IUPAC Name

2-amino-4-[5-[(3-bromophenoxy)methyl]furan-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C21H17BrN2O4/c22-12-3-1-4-13(9-12)26-11-14-7-8-18(27-14)19-15(10-23)21(24)28-17-6-2-5-16(25)20(17)19/h1,3-4,7-9,19H,2,5-6,11,24H2

InChI Key

PKQBJOHCCVAJFA-UHFFFAOYSA-N

SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)COC4=CC(=CC=C4)Br)C(=O)C1

Canonical SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)COC4=CC(=CC=C4)Br)C(=O)C1

Origin of Product

United States

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